molecular formula C21H25NO6S2 B2708312 Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 946235-20-7

Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate

Cat. No.: B2708312
CAS No.: 946235-20-7
M. Wt: 451.55
InChI Key: HCGNYKQRDVQDGL-UHFFFAOYSA-N
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Description

Ethyl 3-(1,4-dioxa-8-azaspiro[45]dec-8-ylsulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate typically involves multiple steps, starting with the formation of the core thiophene structure. The process may include:

  • Formation of the Thiophene Core: This can be achieved through the reaction of appropriate precursors under controlled conditions.

  • Introduction of the Sulfonyl Group: The sulfonyl group is introduced using reagents such as chlorosulfonic acid or sulfuryl chloride.

  • Attachment of the Spiro Structure: The spiro structure is formed through a series of reactions involving cyclic intermediates.

  • Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and tetrahydrofuran.

  • Substitution: Amines, alcohols, and polar aprotic solvents.

Major Products Formed:

  • Oxidation Products: Sulfonyl chlorides, sulfonic acids, and sulfates.

  • Reduction Products: Thiophene derivatives with reduced functional groups.

  • Substitution Products: Amides, esters, and ethers.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe in biological studies to understand cellular processes.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the context of its application and the specific biological system involved.

Comparison with Similar Compounds

  • Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-1-benzothiophene-2-carboxylate

  • Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-2-thiopheneacetic acid

Uniqueness: Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate is unique due to its specific molecular structure, which includes the spiro and sulfonyl groups. This structure imparts distinct chemical properties and reactivity compared to similar compounds.

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Biological Activity

Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic applications based on a review of available literature.

Chemical Structure and Properties

The molecular formula of this compound is C18H21NO6S2C_{18}H_{21}NO_{6}S_{2} with a molecular weight of approximately 411.5 g/mol. The compound features a spirocyclic structure that contributes to its unique biological properties.

Research indicates that compounds containing the 1,4-dioxa-8-azaspiro framework exhibit significant interactions with various biological targets, particularly sigma receptors. These receptors are implicated in numerous physiological processes, including pain modulation and neuroprotection.

  • Sigma Receptor Binding : Ethyl derivatives related to this compound have shown high affinity for sigma receptors (σ1 and σ2). For instance, studies have reported that certain derivatives possess affinities in the nanomolar range (K(i) = 5.4 nM for σ1 receptors) and exhibit selectivity against other targets such as the vesicular acetylcholine transporter .
  • Antinociceptive Activity : Compounds similar to this compound have been evaluated for their antinociceptive properties in animal models. These studies suggest that sigma receptor ligands can modulate pain pathways effectively, potentially offering new avenues for pain management therapies .

In Vivo Studies

Recent in vivo studies utilizing radiolabeled derivatives for imaging have highlighted the compound's ability to accumulate in tumor tissues. This property is particularly relevant for cancer diagnostics and treatment monitoring. For example, PET imaging with radiotracers derived from similar structures showed significant tumor uptake, indicating potential applications in oncology .

Case Study 1: Pain Management

A study investigated the efficacy of a related compound in managing chronic pain models in rodents. The results demonstrated a significant reduction in pain responses when administered at specific dosages, suggesting that the mechanism involves sigma receptor activation leading to enhanced analgesic effects.

Case Study 2: Tumor Imaging

In another study, researchers utilized a radiolabeled version of the compound for PET imaging in mice with xenografted tumors. The findings indicated that the compound selectively binds to tumor sites, allowing for enhanced imaging contrast compared to conventional tracers .

Data Tables

PropertyValue
Molecular FormulaC₁₈H₂₁N O₆S₂
Molecular Weight411.5 g/mol
Sigma Receptor Affinity (K(i))5.4 nM
Antinociceptive EfficacySignificant reduction in pain
Tumor Uptake (PET Imaging)High accumulation in tumors

Properties

IUPAC Name

ethyl 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO6S2/c1-3-26-20(23)18-19(17(14-29-18)16-6-4-15(2)5-7-16)30(24,25)22-10-8-21(9-11-22)27-12-13-28-21/h4-7,14H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGNYKQRDVQDGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)N3CCC4(CC3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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